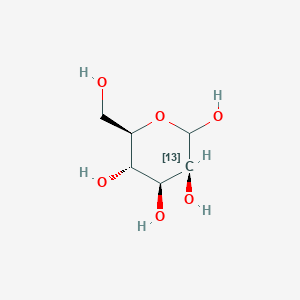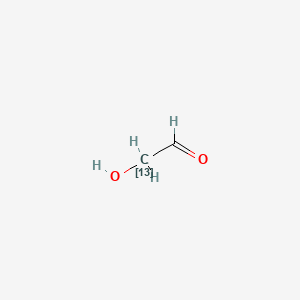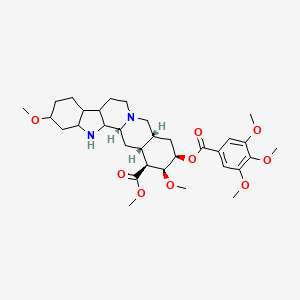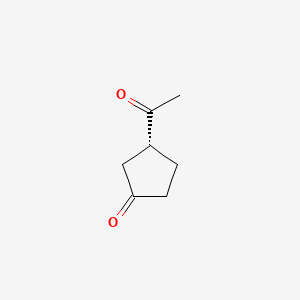
D-Mannose-2-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Mannose-2-13C is a labeled analog of D-Mannose . D-Mannose is a carbohydrate that plays an important role in human metabolism, especially in the glycosylation of specific proteins .
Molecular Structure Analysis
D-Mannose-2-13C has an empirical formula of 13CC5H12O6 . It has a molecular weight of 181.15 .Chemical Reactions Analysis
D-Mannose is involved in the glycosylation of molecules . It is used for the O-glycosylation of the T helper cell-derived cytokine interlukin-17A . A study has also shown that D-Mannose and D-Glucose can be monitored in real-time using Raman shifts at 960 cm−1 and 974 cm−1 respectively .Physical And Chemical Properties Analysis
D-Mannose-2-13C is a solid substance . It has a melting point of 133 °C .Wissenschaftliche Forschungsanwendungen
Food, Pharmaceutical, and Poultry Industries : D-Mannose is used as a dietary supplement, in the synthesis of drugs, and for blocking colonization in animal feeds. It is significant due to its structure and function in polysaccharides and glycoproteins (Hu et al., 2016).
Health Benefits : It offers physiological benefits for immune system support, diabetes mellitus management, intestinal diseases, and urinary tract infections. D-Mannose is also a starting material for synthesizing immunostimulatory agents, anti-tumor agents, vitamins, and D-mannitol (Wu et al., 2019).
Immunoregulatory Functions : Supraphysiological levels of D-mannose can suppress immunopathology in autoimmune diabetes and airway inflammation, and it stimulates Treg cell differentiation. This function is mediated by TGF-β activation, which is influenced by integrin αvβ8 and reactive oxygen species generated by increased fatty acid oxidation (Zhang et al., 2017).
Chemical Synthesis and Biotransformation : The epimerization of aldoses at C-2 by calcium ion in basic solutions demonstrates the chemical transformation of D-glucose into D-mannose, which has implications for industrial production (Yanagihara et al., 1993).
Metabolic Studies : Research on mannose metabolism in Plesiomonas shigelloides highlights its metabolic pathways and the toxic effect of mannose on growth, indicating its biological impact and potential medical applications (Rager et al., 2000).
Conformational Analysis in Glycoproteins : D-Mannose is a structural component in N-linked glycoproteins from viruses and mammals, and polysaccharides from fungi and bacteria. Studies on its conformation and dynamics in glycosidic linkages provide insights into its role in complex biological structures (Ruda et al., 2022).
Enzymatic Production and Characterization : Characterization of enzymes like D-lyxose isomerase from various sources for D-mannose production offers insights into more efficient biotechnological production methods (Wu et al., 2020).
Wirkmechanismus
Target of Action
D-Mannose-2-13C, also known as D-[2-13C]mannose, is a carbohydrate that plays a significant role in human metabolism, particularly in the glycosylation process of specific proteins . The primary targets of D-Mannose-2-13C are the proteins that undergo glycosylation, a process where a carbohydrate, like D-Mannose, is covalently attached .
Mode of Action
D-Mannose-2-13C interacts with its targets by being incorporated into the glycosylation process. This process involves the attachment of the D-Mannose molecule to the nitrogen atom of an asparagine residue in a protein, or to the oxygen atom of a serine or threonine residue . This interaction results in the modification of the protein, which can alter its function, stability, and cellular location .
Biochemical Pathways
The primary biochemical pathway affected by D-Mannose-2-13C is the glycosylation pathway. Glycosylation is a critical post-translational modification that affects protein folding, stability, and function . The downstream effects of this pathway can be vast, influencing various biological processes such as cell-cell adhesion, immune response, and protein stability .
Result of Action
The molecular and cellular effects of D-Mannose-2-13C’s action are primarily seen in the modification of proteins through glycosylation. This can result in changes to protein function, stability, and cellular location, which can have wide-ranging effects on cellular processes .
Safety and Hazards
D-Mannose supplements should be used with caution if you have diabetes as it may make it harder to control your blood sugar . High doses of D-Mannose may cause kidney damage . It is recommended to always tell your doctor about any supplements you are taking, including natural ones and those bought without a prescription .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3S,4S,5S,6R)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6?/m1/s1/i5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-JJELKLASSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([13C@@H](C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: Why is D-Mannose-2-13C particularly useful for studying phosphomannoisomerase?
A1: D-Mannose-2-13C is a specifically labeled isotopologue of D-Mannose, a substrate of PMI. The 13C label at the C2 position is strategically placed to probe the reaction mechanism of PMI. The study utilized 2D 13C EXSY NMR, a technique that allows researchers to observe the exchange of magnetization between different chemical environments. By introducing D-Mannose-2-13C and monitoring the 13C label through 2D 13C EXSY NMR, the researchers could directly track the interconversion of D-Mannose-6-phosphate and D-Fructose-6-phosphate catalyzed by PMI []. This provided valuable insights into the enzyme's dual anomeric specificity, meaning its ability to bind and process both alpha and beta anomers of the sugar substrates.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid](/img/structure/B583813.png)



![[1,2-13C2]Glycolaldehyde](/img/structure/B583821.png)

